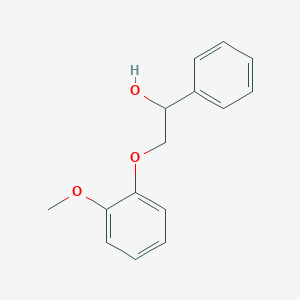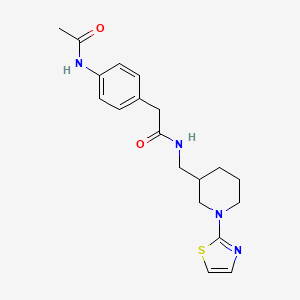
2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the growth and survival of B-cells. Aberrant B-cell signaling has been implicated in the development of several diseases, including B-cell malignancies, autoimmune disorders, and allergic diseases. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for these diseases.
Scientific Research Applications
Synthesis of Novel Derivatives : A study by Khalil et al. (2017) involved the preparation of novel arylidene derivatives using a compound similar to 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide. This work highlights the potential of such compounds in the construction of new chemical entities (Khalil et al., 2017).
Antimicrobial Applications : Research by Mokhtari and Pourabdollah (2013) explored the antimicrobial activities of derivatives similar to the mentioned compound. These derivatives showed significant effectiveness against pathogenic bacteria and fungi, suggesting their potential application in antimicrobial therapies (Mokhtari & Pourabdollah, 2013).
Antibacterial Potentials : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds were evaluated for their antibacterial properties, indicating the role of similar compounds in the development of new antibacterial agents (Iqbal et al., 2017).
DNA and Protein Binding Interactions : A study by Raj (2020) investigated the DNA-binding interactions of compounds structurally related to 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, which showed potential for intercalation with DNA. This research contributes to understanding the interaction of such compounds with biological macromolecules (Raj, 2020).
Synthesis of Complex Molecules : The work of Magano et al. (2014) involved the synthesis of complex molecules using components structurally related to the compound . This research demonstrates the versatility of such compounds in organic synthesis (Magano et al., 2014).
Cancer Research Applications : A study by Albratty et al. (2017) examined the antitumor activity of compounds including 2-cyano-N-(thiazol-2-yl) acetamide, which is structurally similar to the compound . These compounds showed inhibitory effects on different cell lines, indicating their potential in cancer research (Albratty et al., 2017).
properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14(24)22-17-6-4-15(5-7-17)11-18(25)21-12-16-3-2-9-23(13-16)19-20-8-10-26-19/h4-8,10,16H,2-3,9,11-13H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLRJLZFAMXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

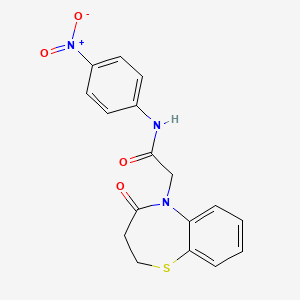
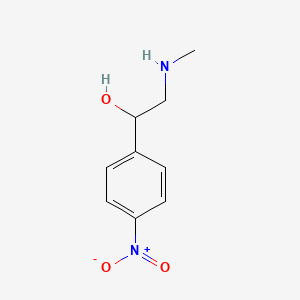

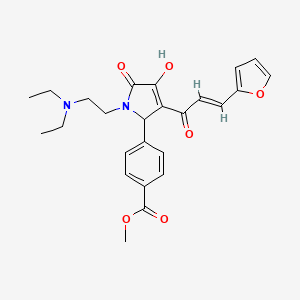
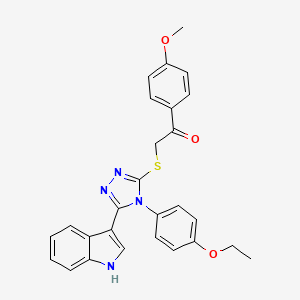
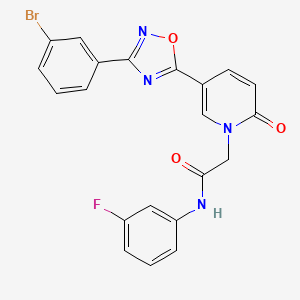
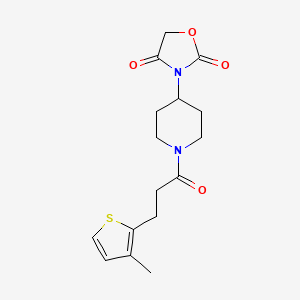
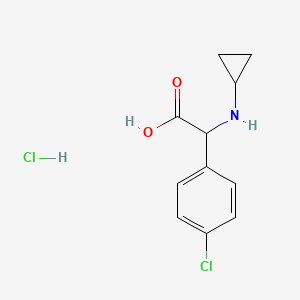
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
![Methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819613.png)
